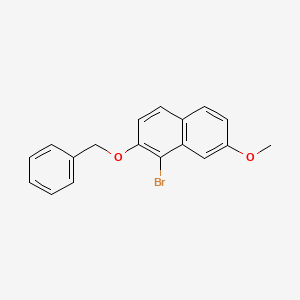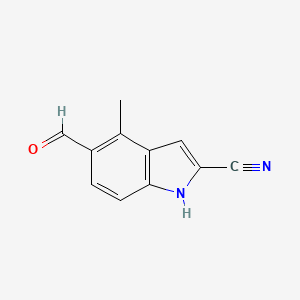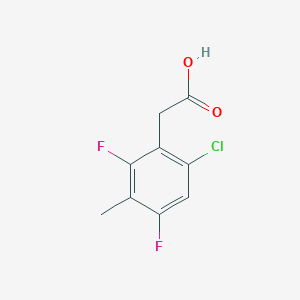
Secretin (5-27) (porcine)
説明
Secretin (5-27) (porcine) is a truncated form of the gastrointestinal hormone secretin, which is a 27-amino acid polypeptide. The full-length porcine secretin has the sequence His-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Asp-Ser-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-ValNH2, with significant homology to other members of the glucagon-secretin family, such as glucagon and vasoactive intestinal peptide (VIP) . Secretin is involved in various physiological processes, including the stimulation of bicarbonate-rich pancreatic fluid secretion and regulation of pH in the duodenum .
Synthesis Analysis
The synthesis of secretin (5-27) (porcine) has been approached through chemical methods and recombinant DNA technology. A synthetic gene for porcine secretin was engineered and expressed in Escherichia coli to produce a fused protein consisting of beta-lactamase and the entire secretin molecule. This recombinant secretin showed biological activity comparable to the natural hormone . Additionally, synthetic analogues of secretin have been created, such as the 23-peptide 15-lysine-secretin-(5-27), which showed increased VIP-like activity and unaltered secretin-like activity on pancreatic juice secretion .
Molecular Structure Analysis
The molecular structure of secretin (5-27) (porcine) is characterized by its amino acid sequence and the presence of a C-terminal valine amide. The sequence homology with other peptides in the glucagon-secretin family suggests a conserved structure-function relationship within this group of hormones . The structure of secretin precursors has also been studied, revealing a signal peptide, an N-terminal peptide, secretin, and a C-terminal peptide, with the secretin portion being highly conserved across species .
Chemical Reactions Analysis
Secretin (5-27) (porcine) participates in chemical reactions within the body by interacting with specific receptors on target cells, such as pancreatic ductal cells, to elicit a physiological response. The hormone's interaction with its receptor triggers intracellular signaling pathways that result in the secretion of pancreatic juice . The lipolytic activity of synthetic porcine secretin has also been observed, indicating its potential role in lipid metabolism .
Physical and Chemical Properties Analysis
The physical and chemical properties of secretin (5-27) (porcine) are influenced by its amino acid composition and structure. The peptide's solubility, stability, and reactivity are determined by the presence of specific amino acids and the peptide's conformation. The amidation of the C-terminal valine is a significant feature that affects the molecule's biological activity . The processing of prosecretin involves the cleavage of a precursor to yield the active hormone, which is then capable of exerting its biological effects .
科学的研究の応用
Lipolytic Activity
Secretin (5-27) (porcine), a fragment of the porcine secretin molecule, has been studied for its lipolytic activity. Rudman and Del Rio (1969) found that specific fragments of porcine secretin, including peptides 5-27, exhibit lipolytic activity on rat and mouse fat cells. They concluded that the lipolytic property of secretin resides primarily in the NH2-terminal half of the hormone molecule, specifically in sequence 1-14, while the 15-27 sequence enhances the effect of the active region (Rudman & Del Rio, 1969).
Secretin Structure and Distribution
The structure of porcine secretin, including the fragment 5-27, has been characterized. Mutt, Jorpes, and Magnusson (1970) detailed the amino acid sequence of porcine secretin, identifying the positions of the amino acids within the hormone molecule. This research is vital for understanding the molecular structure and potential applications of secretin in various fields (Mutt, Jorpes, & Magnusson, 1970).
Diagnostic Uses in Gastroenterology
Secretin (5-27) (porcine) has been utilized in facilitating pancreatic duct cannulation, as demonstrated by Devereaux et al. (2000). They found that synthetic porcine secretin effectively aids in the cannulation of the major or minor pancreatic orifice at ERCP, particularly in patients where traditional methods fail. This application is crucial in diagnostic and therapeutic procedures related to pancreatic diseases (Devereaux et al., 2000).
Potential Therapeutic Applications in Neurodevelopmental Disorders
The efficacy of porcine secretin in children with autism and pervasive developmental disorder (PDD) was explored by Kern et al. (2002). Their study found that children with autism/PDD and chronic diarrhea showed a reduction in aberrant behaviors when treated with secretin. This suggests a potential therapeutic application of secretin in a subset of children with autism/PDD (Kern et al., 2002).
Secretin in Psychiatric Disorders
Sheitman et al. (2004) conducted a pilot study on the use of porcine secretin for treatment-refractory schizophrenia. Although their findings did not show statistically significant differences between drug- and placebo-treated patients, some patients treated with secretin experienced clinically meaningful, albeit transient, reductions in symptoms. This highlights the potential of secretin in psychiatric applications (Sheitman et al., 2004).
Evolutionary and Developmental Insights
The secretin gene, including the portion encoding secretin (5-27) (porcine), has been a subject of evolutionary and developmental research. Kopin et al. (1991) explored the evolutionary history, alternative splicing, and developmental regulation of the secretin gene, providing insights into the biological and evolutionary significance of this hormone (Kopin et al., 1991).
Secretin's Impact on Pancreatic Function
The impact of secretin on pancreatic function has been a critical area of research. Florholmen et al. (1984) investigated the effects of graded doses of secretin on serum enzymes and hormones in man, revealing important insights into the physiological role of secretin in pancreatic function (Florholmen et al., 1984).
作用機序
Target of Action
CID 16142681, also known as Secretin (5-27) (porcine), is a secretin hormone . Its primary targets are the pancreatic and gastric secretions . The role of these targets is to aid in the diagnosis of exocrine pancreas dysfunction, gastrinoma, and abnormalities in the bile and pancreatic ducts .
Mode of Action
Secretin (5-27) (porcine) interacts with its targets by stimulating pancreatic and gastric secretions . This stimulation results in changes that aid in the diagnosis of pancreatic exocrine dysfunction and gastrinoma .
Biochemical Pathways
It is known that the compound plays a role in the secretion of pancreatic and gastric fluids, which are crucial for the functioning of the digestive system .
Pharmacokinetics
It is known that the compound is administered intravenously .
Result of Action
The molecular and cellular effects of Secretin (5-27) (porcine)'s action include the stimulation of pancreatic and gastric secretions . This stimulation aids in the diagnosis of pancreatic exocrine dysfunction and gastrinoma .
Action Environment
The action of Secretin (5-27) (porcine) can be influenced by environmental factors. For instance, the secretion of secretin is mainly stimulated by gastric acid entering the duodenal lumen . Furthermore, the efficacy of Secretin (5-27) (porcine) can be decreased when used in combination with certain drugs, such as anticholinergic drugs, H2-receptor antagonists, and proton pump inhibitors .
特性
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C115H200N38O34/c1-53(2)41-71(105(181)152-88(59(13)14)90(119)166)134-84(161)49-132-92(168)68(31-34-82(116)159)139-100(176)74(44-56(7)8)146-102(178)75(45-57(9)10)144-94(170)65(28-22-38-129-113(122)123)136-97(173)69(32-35-83(117)160)140-101(177)73(43-55(5)6)142-93(169)64(27-21-37-128-112(120)121)135-91(167)60(15)133-107(183)79(50-154)149-104(180)78(48-86(164)165)147-96(172)66(29-23-39-130-114(124)125)137-99(175)72(42-54(3)4)143-95(171)67(30-24-40-131-115(126)127)138-108(184)80(51-155)150-103(179)76(46-58(11)12)145-98(174)70(33-36-85(162)163)141-109(185)81(52-156)151-111(187)89(62(17)158)153-106(182)77(47-63-25-19-18-20-26-63)148-110(186)87(118)61(16)157/h18-20,25-26,53-62,64-81,87-89,154-158H,21-24,27-52,118H2,1-17H3,(H2,116,159)(H2,117,160)(H2,119,166)(H,132,168)(H,133,183)(H,134,161)(H,135,167)(H,136,173)(H,137,175)(H,138,184)(H,139,176)(H,140,177)(H,141,185)(H,142,169)(H,143,171)(H,144,170)(H,145,174)(H,146,178)(H,147,172)(H,148,186)(H,149,180)(H,150,179)(H,151,187)(H,152,181)(H,153,182)(H,162,163)(H,164,165)(H4,120,121,128)(H4,122,123,129)(H4,124,125,130)(H4,126,127,131)/t60-,61+,62+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,87-,88-,89-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKIDUBDDAUPJL-CPMUJAKTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C115H200N38O34 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2659.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



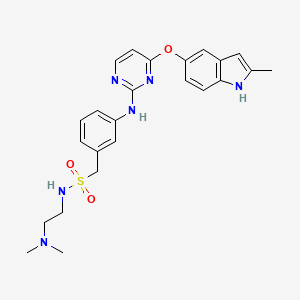
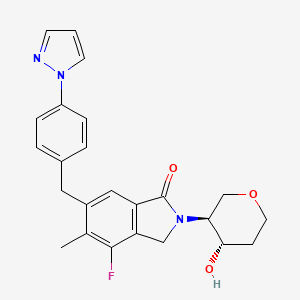

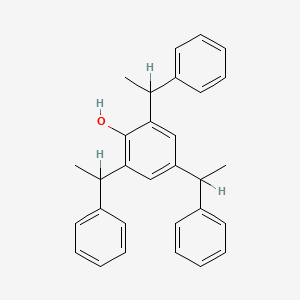
![2,4-Di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B3028309.png)
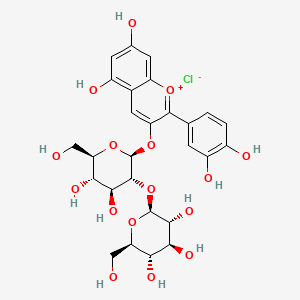
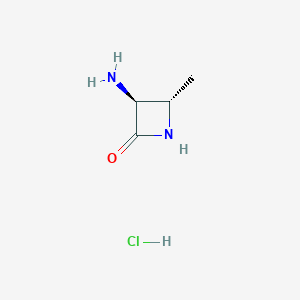
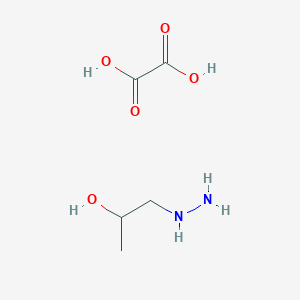
![3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B3028314.png)
